1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
Description
This compound features a propan-2-ol backbone substituted with a piperidine group at position 1 and a 2,3,5-trimethylindole moiety at position 3. The trimethylindole group may enhance lipophilicity and receptor interactions, while the piperidine moiety could influence pharmacokinetics and target affinity .
Properties
IUPAC Name |
1-piperidin-1-yl-3-(2,3,5-trimethylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-7-8-19-18(11-14)15(2)16(3)21(19)13-17(22)12-20-9-5-4-6-10-20/h7-8,11,17,22H,4-6,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJLVIBQTRNFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the piperidine and indole precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or indole rings can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Various hydroxylated derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted piperidine or indole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
- 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol (CAS: 801228-18-2) This analog replaces piperidine with piperazine, introducing an additional nitrogen atom. Piperazine derivatives often exhibit enhanced solubility and altered receptor binding profiles due to increased hydrogen-bonding capacity.
- Tolperisone Analogs
The piperidine-containing compound in , 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol , is structurally analogous to tolperisone, a clinically used muscle relaxant. The substitution of indole with a trimethylphenyl group reduces aromatic π-stacking interactions but maintains muscle relaxant activity via calcium channel modulation .
Indole Substituent Variations
- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxy and methoxymethyl groups on the indole ring () enhance polarity and improve water solubility compared to trimethylindole derivatives. These compounds show α1-, α2-, and β1-adrenoceptor binding affinity, with antiarrhythmic and hypotensive effects. The 2,3,5-trimethylindole in the target compound likely increases metabolic stability and membrane permeability due to reduced polarity .
Imidazole vs. Piperidine Substituents
- Imidazole-containing analogs may exhibit enhanced kinase inhibition or DNA-binding activity, diverging from the adrenoceptor-focused effects of piperidine derivatives .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a member of the indole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C17H26N2O
- Molecular Weight : 274.4 g/mol
Pharmacological Properties
- Antidepressant Activity : Research indicates that compounds with indole structures exhibit antidepressant-like effects. The piperidine moiety may enhance this activity through interactions with neurotransmitter systems, particularly serotonin receptors .
- Anticancer Potential : Indole derivatives have been associated with anticancer properties. Studies have shown that certain indole compounds can inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation .
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory activity, particularly against cytochrome P450 enzymes and kinases, which are crucial in drug metabolism and signal transduction pathways .
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
- Kinase Pathways : By inhibiting specific kinases, the compound could disrupt signaling pathways that promote cancer cell survival and proliferation.
Study 1: Antidepressant Effects
In a study examining the antidepressant effects of various indole derivatives, this compound was found to significantly reduce depressive-like behavior in animal models. The mechanism was linked to increased serotonin levels in the brain .
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. It was tested against several cancer cell lines and demonstrated a dose-dependent inhibition of cell growth. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
